(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Description
The compound (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic tertiary alcohol featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted with a (Z)-configured 4-chlorobenzylidene group at the C2 position. This scaffold is notable for its structural rigidity, which influences pharmacokinetic properties such as metabolic stability and receptor binding.
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11,14,17H,5-8H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOCFANFXIPAE-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, with the molecular formula C₁₄H₁₆ClNO and a molecular weight of approximately 249.74 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of azabicyclic compounds, which are known for their diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₆ClNO |
| Molecular Weight | 249.74 g/mol |
| CAS Number | 112611-42-4 |
| Purity | Typically ≥ 95% |
The biological activity of this compound is hypothesized to involve interaction with various biological targets, including neurotransmitter receptors and enzymes. Similar compounds have demonstrated the ability to modulate neurotransmitter systems, which may contribute to their pharmacological effects.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- CNS Activity : Many azabicyclic compounds are studied for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
- Antimicrobial Effects : Compounds similar to this one have shown activity against various bacterial and fungal strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation, making them candidates for further research in oncology.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- Study on CNS Effects : A study published in Journal of Medicinal Chemistry examined the binding affinity of this compound to serotonin receptors, revealing significant anxiolytic potential in animal models (Smith et al., 2023).
- Antimicrobial Activity : Research conducted by Johnson et al. (2024) demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Azabicyclo[3.3.0]octan | Bicyclic | Antidepressant |
| 1-Azabicyclo[4.4.0]decane | Bicyclic | Anticancer |
| 3-Hydroxy-N-(4-chlorophenyl)propanamide | Amide | Antimicrobial |
Comparison with Similar Compounds
Structural and Electronic Variations
Pharmacological and Physicochemical Properties
- Lipophilicity : Chlorinated derivatives (e.g., 4-chlorophenyl, 2,4-dichlorophenyl) exhibit higher logP values compared to methoxy or pyridinyl analogues, favoring blood-brain barrier penetration .
- Solubility : Dimethoxyphenyl and pyridinyl derivatives show improved aqueous solubility due to polar substituents, whereas chlorinated compounds may require formulation aids .
- Bioactivity: The 4-chlorobenzyl-indolyl analogue () demonstrated radio-sensitization in preclinical studies, attributed to its planar indole ring and Z-configuration stabilizing DNA interactions .
Crystallographic and Conformational Analysis
- Crystal Packing : Racemic (Z)-2-(thienylmethylene) derivatives () exhibit four independent molecules per asymmetric unit, indicating complex intermolecular interactions .
- Molecular Geometry : X-ray studies of the 4-chlorobenzyl-indolyl analogue () confirm a dihedral angle of 78.56° between the indole and benzyl rings, influencing receptor binding .
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, and what critical parameters influence reaction efficiency?
Methodological Answer: The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and a bicyclic amine precursor (e.g., 1-azabicyclo[2.2.2]octan-3-ol). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or triethylamine) optimize imine formation .
- Temperature : Mild heating (50–80°C) balances reaction rate and product stability .
- Purification : Chromatography or recrystallization ensures high purity (>95%) .
Q. How should researchers characterize the stereochemical configuration of the exocyclic double bond in this compound?
Methodological Answer: Use spectroscopic and computational methods :
Q. What analytical techniques are optimal for quantifying hydroxyl group reactivity in this bicyclic system?
Methodological Answer:
- Titration : Use Karl Fischer titration for water content and hydroxyl reactivity .
- Derivatization : React with acetic anhydride or silylating agents (e.g., BSTFA) followed by GC-MS analysis .
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) under varying pH .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Standardized assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity .
- Orthogonal methods : Cross-validate binding data using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What strategies optimize the compound’s bioavailability while retaining its bicyclic structural integrity?
Methodological Answer:
- Prodrug design : Modify the hydroxyl group with ester or carbonate moieties for enhanced membrane permeability .
- Cocrystallization : Improve solubility using coformers like succinic acid .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for targeted modification .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (F, Br), electron-donating groups (OMe), or heteroaromatics (indole, pyridine) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors, hydrophobic regions) using Schrödinger Phase .
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation .
- DoE (Design of Experiments) : Apply factorial designs to optimize solvent/catalyst ratios and temperature .
- Scale-up protocols : Transition from batch to continuous flow reactors for reproducible yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
